Cas no 93-28-7 (Eugenol acetate)

Eugenol acetate structure
Eugenol acetate structure
Product Name:Eugenol acetate
CAS No:93-28-7
MF:C12H14O3
MW:206.237763881683
MDL:MFCD00026191
CID:34696
PubChem ID:87569495
Update Time:2024-03-01

Eugenol acetate Chemical and Physical Properties

Names and Identifiers

    • Eugenyl acetate
    • 4-Allyl-2-methoxyphenyl acetate
    • Eugenol Acetate
    • (2-methoxy-4-prop-2-enylphenyl) acetate
    • ACETYL EUGENOL(SG)
    • Acetyleugenol
    • O-Acetyleugenol
    • Aceteugenol
    • Acetyl eugenol
    • 1,3,4-Eugenol acetate
    • 4-Allyl-2-methoxyphenol acetate
    • Aceto eugenol
    • 1-Acetoxy-2-methoxy-4-allylbenzene
    • Phenol, 4-allyl-2-methoxy-, acetate
    • Phenol, 2-methoxy-4-(2-propenyl)-, acetate
    • FEMA No. 2469
    • 2-Methoxy-4-(2-propenyl)phenyl acetate
    • 2-Methoxy-4-(2-propen-1-yl)phenyl acetate
    • Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-acetate
    • Eugenol acetate (6CI)
    • Phenol, 2-methoxy-4-(2-propenyl)-, acetate (9CI)
    • Phenol, 4-allyl-2-methoxy-, acetate (7CI, 8CI)
    • 2-Methoxy-4-(2-propenyl)phenol acetate
    • 2-Methoxy-4-(prop-2-en-1-yl)phenyl acetate
    • NSC 1242
    • Eugenol acetate
    • MDL: MFCD00026191
    • Inchi: 1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3
    • InChI Key: SCCDQYPEOIRVGX-UHFFFAOYSA-N
    • SMILES: O=C(C)OC1C(OC)=CC(CC=C)=CC=1
    • BRN: 1964745

Computed Properties

  • Exact Mass: 206.09400
  • Monoisotopic Mass: 206.094294
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 35.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White crystal, yellow liquid when heated. It has a weak aroma of fruit and clove oil.
  • Density: 1.079 g/mL at 25 °C(lit.)
  • Melting Point: 26°C
  • Boiling Point: 281-286 °C(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.517-1.521
    n20/D 1.518(lit.)
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 35.53000
  • LogP: 2.34900
  • FEMA: 2469 | EUGENYL ACETATE
  • Solubility: Insoluble in water and glycerol, soluble in organic solvents such as ethanol.
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

Eugenol acetate Security Information

Eugenol acetate Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

Eugenol acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E117677-100g
Eugenol acetate
93-28-7 98%
100g
¥222.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E117677-25g
Eugenol acetate
93-28-7 98%
25g
¥82.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E117677-500g
Eugenol acetate
93-28-7 98%
500g
¥649.90 2023-09-03
S e l l e c k ZHONG GUO
S9377-25mg
Eugenyl acetate
93-28-7 99.55%
25mg
¥794.92 2023-09-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD129900-25g
4-Allyl-2-methoxyphenyl acetate
93-28-7 98%
25g
¥31.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD129900-100g
4-Allyl-2-methoxyphenyl acetate
93-28-7 98%
100g
¥80.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD129900-500g
4-Allyl-2-methoxyphenyl acetate
93-28-7 98%
500g
¥335.0 2024-04-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
36103-100MG
Eugenol acetate
93-28-7
100mg
¥1911.67 2023-10-24
MedChemExpress
HY-W014612-500mg
Eugenol acetate
93-28-7 99.54%
500mg
¥100 2024-04-16
MedChemExpress
HY-W014612-1g
Eugenol acetate
93-28-7 99.54%
1g
¥150 2024-04-16

Eugenol acetate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Pyridine ;  > 1 h, rt
Reference
Improved Thin-layer Chromatography Bioautographic Assay for the Detection of Acetylcholinesterase Inhibitors in Plants
Yang, Zhong-Duo; Song, Zhu-Wen; Ren, Jin; Yang, Ming-Jun; Li, Shuo, Phytochemical Analysis, 2011, 22(6), 509-515

Production Method 2

Reaction Conditions
1.1 1 h, 75 °C; 75 °C → 140 °C; 3 h, 140 °C
Reference
Blocked phenolic silanes and their manufacture
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
Reference
Method for synthesizing 4-hydroxycinnamaldehyde compounds
, China, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Acetic acid ;  1.5 h, reflux
Reference
Design and synthesis of novel pyrethroids containing eugenol moiety
Wang, Xinlong; Yi, Meigui; Du, Quanhai; Wu, Aimin; Xiao, Rong, Medicinal Chemistry Research, 2012, 21(10), 2827-2830

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium acetate
Reference
Acetylation of eugenol and isoeugenol in microwave oven
Le, Ngoc Thach; Nguyen, Ta Bach Nga; Nguyen, Dinh Van Du, Tap Chi Hoa Hoc, 1997, 35(3), 68-70

Production Method 6

Reaction Conditions
1.1 Solvents: Water ;  9.9 s, 5 MPa, 200 °C
Reference
A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalyst
Sato, Masahiro; Matsushima, Keiichiro; Kawanami, Hajime; Ikuhsima, Yutaka, Angewandte Chemie, 2007, 46(33), 6284-6288

Production Method 7

Reaction Conditions
1.1 Catalysts: Indium trichloride ;  15 min, rt
Reference
Indium(III) chloride as a new, highly efficient, and versatile catalyst for acylation of phenols, thiols, alcohols, and amines
Chakraborti, Asit K.; Gulhane, Rajesh, Tetrahedron Letters, 2003, 44(35), 6749-6753

Production Method 8

Reaction Conditions
1.1 Catalysts: Iron ,  Aluminum phosphate ;  30 min, rt
Reference
Modified mesoporous aluminophosphate as an efficient solid acid catalyst for the synthesis of novel O- and N-acetylated compounds: solvent free condition
Shyamprasad, K.; Mohamed Shamshuddin, S. Z.; Shyamsundar, M.; Thimmaraju, N., Journal of Porous Materials, 2016, 23(4), 1095-1105

Production Method 9

Reaction Conditions
1.1 30 min, 85 °C
Reference
Use of eugenol and rosin as feedstocks for biobased epoxy resins and study of curing and performance properties
Qin, Jianglei; Liu, Hongzhi; Zhang, Pei; Wolcott, Michael; Zhang, Jinwen, Polymer International, 2014, 63(4), 760-765

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Dimethylacetamide ;  12 h, 130 °C
Reference
Engineering Double Load-Sharing Network in Thermosetting: Much More than Just Toughening
Cao, Qi; Li, Jiahui; Qi, Yu; Zhang, Shouhai ; Wang, Jinyan ; et al, Macromolecules (Washington, 2022, 55(21), 9502-9512

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium acetate
Reference
Structure-activity relationships of eugenol derivatives against Aedes aegypti (Diptera: Culicidae) larvae
Barbosa, Juliana D. F.; Silva, Viviane B.; Alves, Pericles B.; Gumina, Giuseppe; Santos, Roseli L. C.; et al, Pest Management Science, 2012, 68(11), 1478-1483

Production Method 12

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Water ;  30 min, rt
Reference
TiCl4/Et3N-Mediated Condensation of Acetate and Formate Esters: Direct Access to β-Alkoxy- and β-Aryloxyacrylates
Alvarez-Calero, Jose Maria; Jorge, Zacarias D.; Massanet, Guillermo M., Organic Letters, 2016, 18(24), 6344-6347

Production Method 13

Reaction Conditions
1.1 Catalysts: Lipase CaLB (Candida antarctica) ;  6 h, 50 °C
Reference
Synthesis of Eugenol Esters by Lipase-Catalyzed Reaction in Solvent-Free System
Chiaradia, V.; Paroul, N.; Cansian, R. L.; Junior, C. V.; Detofol, M. R.; et al, Applied Biochemistry and Biotechnology, 2012, 168(4), 742-751

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium acetate ;  40 s, 130 °C
Reference
Larvicidal and Structure-Activity Studies of Natural Phenylpropanoids and Their Semisynthetic Derivatives against the Tobacco Armyworm Spodoptera litura (Fab.) (Lepidoptera: Noctuidae)
Bhardwaj, Anu; Kumar Tewary, Dhananjay; Kumar, Rakesh; Kumar, Vinod; Kumar Sinha, Arun; et al, Chemistry & Biodiversity, 2010, 7(1), 168-177

Production Method 15

Reaction Conditions
1.1 24 h, 80 °C
Reference
Disulfide vitrimeric materials based on cystamine and diepoxy eugenol as bio-based monomers
Roig, Adria ; Agizza, Marco; Serra, Angels ; De la Flor, Silvia, European Polymer Journal, 2023, 194,

Production Method 16

Reaction Conditions
1.1 Catalysts: Dabco ;  1.5 h, 200 °C
Reference
A production method of eugenyl acetate
, China, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Ethyl acetate ;  24 h
Reference
Synthesis of new fused ring sultone from eugenol and its derivatives
Sudarma, I. M.; Hidayati, R.; Darmayanti, M. G., Rasayan Journal of Chemistry, 2020, 13(2), 1193-1198

Production Method 18

Reaction Conditions
1.1 Catalysts: Potassium carbonate Solvents: Ethyl acetate ;  24 h, rt
1.2 Reagents: Sodium carbonate ;  rt
Reference
Synthesis of 5-Hydroxy-4-methoxy-α-methyl-(1,2-benzobutane sultone) from Eugenol and Eugenil Acetate
Sudarma, I. M.; Supiani, L.; Syafitri, A.; Hidayati, W. K.; Oltantia, H.; et al, Asian Journal of Chemistry, 2018, 30(11), 2411-2414

Production Method 19

Reaction Conditions
1.1 Catalysts: 1465765-17-6 ;  30 min, rt
Reference
A new ferrocene-based bulky pyridine as an efficient reusable homogeneous catalyst
Kashyap, Bishwapran; Phukan, Prodeep, RSC Advances, 2013, 3(35), 15327-15336

Production Method 20

Reaction Conditions
Reference
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; Kumar, Manoj; Rao, Dodla S.; Kashyap, Sudhir, New Journal of Chemistry, 2020, 44(39), 16702-16707

Eugenol acetate Raw materials

Eugenol acetate Preparation Products

Eugenol acetate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:93-28-7)Eugenol acetate
Order Number:LE10505;LE705
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:03
Price ($):discuss personally
Email:18501500038@163.com

Eugenol acetate Related Literature

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-28-7)Eugenol acetate
LE10505;LE705
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email